molecular formula C26H14O6S B11463993 4,9-Dioxo-4,9-dihydroanthra[2,1-b][1]benzofuran-3-yl 1-benzenesulfonate

4,9-Dioxo-4,9-dihydroanthra[2,1-b][1]benzofuran-3-yl 1-benzenesulfonate

Cat. No.: B11463993
M. Wt: 454.5 g/mol
InChI Key: CMEVFWCVPQGVQT-UHFFFAOYSA-N
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Description

4,9-Dioxo-4,9-dihydroanthra2,1-bbenzofuran-3-yl 1-benzenesulfonate is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dioxo-4,9-dihydroanthra2,1-bbenzofuran-3-yl 1-benzenesulfonate typically involves the heterocyclization of anthraquinone derivatives. One common method is the cyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases, leading to the formation of the desired compound . The reaction conditions often include heating in the presence of bases such as sodium carbonate, potassium carbonate, cesium carbonate, or potassium phosphate, and catalytic amounts of copper iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxo-4,9-dihydroanthra2,1-bbenzofuran-3-yl 1-benzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthraquinones .

Scientific Research Applications

4,9-Dioxo-4,9-dihydroanthra2,1-bbenzofuran-3-yl 1-benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-Dioxo-4,9-dihydroanthra2,1-bbenzofuran-3-yl 1-benzenesulfonate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . These interactions make it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-Dioxo-4,9-dihydroanthra2,1-bbenzofuran-3-yl 1-benzenesulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C26H14O6S

Molecular Weight

454.5 g/mol

IUPAC Name

(8,13-dioxoanthra[2,1-b][1]benzofuran-7-yl) benzenesulfonate

InChI

InChI=1S/C26H14O6S/c27-25-16-10-4-5-11-17(16)26(28)24-22-18-12-6-7-13-19(18)31-20(22)14-21(23(24)25)32-33(29,30)15-8-2-1-3-9-15/h1-14H

InChI Key

CMEVFWCVPQGVQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C4C5=CC=CC=C5OC4=C2)C(=O)C6=CC=CC=C6C3=O

Origin of Product

United States

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